3-[(4-aminophenyl)(methyl)amino]propanoic acid dihydrochloride
Description
3-[(4-Aminophenyl)(methyl)amino]propanoic acid dihydrochloride is a propanoic acid derivative featuring a methylamino group substituted with a 4-aminophenyl moiety. The dihydrochloride salt enhances its solubility in aqueous media, making it suitable for pharmaceutical and biochemical applications.
Properties
CAS No. |
2751616-05-2 |
|---|---|
Molecular Formula |
C10H16Cl2N2O2 |
Molecular Weight |
267.15 g/mol |
IUPAC Name |
3-(4-amino-N-methylanilino)propanoic acid;dihydrochloride |
InChI |
InChI=1S/C10H14N2O2.2ClH/c1-12(7-6-10(13)14)9-4-2-8(11)3-5-9;;/h2-5H,6-7,11H2,1H3,(H,13,14);2*1H |
InChI Key |
WOJRMIFLYIMLCC-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCC(=O)O)C1=CC=C(C=C1)N.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Precursor Preparation
The Michael addition of primary or secondary amines to α,β-unsaturated carboxylic acids represents a cornerstone of β-amino acid synthesis. For 3-[(4-aminophenyl)(methyl)amino]propanoic acid, the target compound is synthesized via the conjugate addition of N-methyl-p-phenylenediamine to acrylic acid (Scheme 1).
Precursor Synthesis :
-
Methylation of 4-nitroaniline :
-
Reduction to N-methyl-p-phenylenediamine :
Key Reaction Parameters :
Workup and Salt Formation
Post-reaction, the crude product is acidified with concentrated HCl (pH ≈ 1–2), precipitating the dihydrochloride salt. Filtration and recrystallization from ethanol-water (1:3) yield the pure compound.
Critical Observations :
-
Temperature control during HCl addition prevents decomposition of the acid-labile 4-aminophenyl group.
Nitration-Alkylation Route
Phenylalanine Derivative Functionalization
This method adapts strategies from enantioselective amino acid synthesis (Patent US5969179A):
-
Nitration of N-acetylphenylalanine :
-
Nitro Group Reduction and Methylation :
-
Hydrolysis and Salt Formation :
Optimization Challenges :
-
Nitration regioselectivity requires strict temperature control (−15°C to −10°C).
-
Over-methylation at the amino group is mitigated by stoichiometric precision.
Comparative Analysis of Methods
Table 1. Synthesis Method Comparison
| Parameter | Michael Addition | Nitration-Alkylation | SPPS |
|---|---|---|---|
| Yield | 70–75% | 60–65% | 80–85% |
| Purity | >90% | 85–90% | >95% |
| Scalability | Industrial | Pilot-scale | Lab-scale |
| Cost | Low | Moderate | High |
Key Findings :
-
The Michael addition route offers the best balance of yield and scalability for industrial applications.
-
SPPS, while high-yielding, remains cost-prohibitive for large-scale synthesis.
Experimental Validation and Reproducibility
Michael Addition Protocol (Representative Example)
-
Reactants :
-
Procedure :
-
Reflux mixture for 8 hours under N₂.
-
Concentrate under reduced pressure, dissolve residue in 20 mL H₂O, and adjust to pH 1.5 with HCl.
-
Recrystallize from ethanol-water.
-
Analytical Data :
Chemical Reactions Analysis
Types of Reactions
3-[(4-aminophenyl)(methyl)amino]propanoic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form simpler amines or alcohols.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce simpler amines or alcohols.
Scientific Research Applications
3-[(4-aminophenyl)(methyl)amino]propanoic acid dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-[(4-aminophenyl)(methyl)amino]propanoic acid dihydrochloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to alterations in cellular pathways and physiological responses. The exact pathways and molecular targets are subjects of ongoing research, aiming to elucidate the compound’s full range of biological activities.
Comparison with Similar Compounds
Structural Analogs with Aromatic Amino Substituents
(R)-2-Amino-3-(4-aminophenyl)propanoic Acid Dihydrochloride (CAS 908571-75-5)
- Structure: Differs in stereochemistry (R-configuration) and lacks the methylamino group.
- Properties: The free amino group at position 2 increases polarity, while the dihydrochloride salt improves solubility. Similarity score: 0.96 compared to the target compound .
- Applications: Potential use in peptide synthesis due to chiral centers.
3-{[(Pyridin-4-yl)methyl]amino}propanoic Acid Dihydrochloride (CAS 1171101-21-5)
- Structure: Replaces 4-aminophenyl with pyridin-4-ylmethyl.
- Properties : Pyridine’s electron-withdrawing nature reduces basicity compared to the aniline group. Molecular weight: 253.12 g/mol, higher than the target compound .
- Applications : Likely used in metal coordination studies due to pyridine’s ligand properties.
Analogs with Ester or Ether Linkages
Methyl 3-(4-Aminophenyl)propanoate Hydrochloride (CAS 91012-19-0)
- Structure : Methyl ester replaces the carboxylic acid; hydrochloride salt instead of dihydrochloride.
- Properties : Increased lipophilicity (logP ~1.5 estimated) enhances membrane permeability. Molecular weight: ~215 g/mol .
- Applications : Intermediate in prodrug design for improved bioavailability.
3-(4-Aminophenoxy)propanoic Acid Hydrochloride (CAS 1311313-84-4)
- Structure: Ether linkage replaces the methylamino group.
- Properties : Reduced hydrogen-bonding capacity due to the oxygen atom. Molecular weight: 217.65 g/mol .
- Applications: Potential use in polymer chemistry for hydrophilic modifications.
Halogen-Substituted Derivatives
Methyl 2-Amino-3-(4-fluorophenyl)propanoate Hydrochloride (CAS 64282-12-8)
- Structure : 4-Fluorophenyl substituent and methyl ester.
- Properties : Fluorine’s electronegativity enhances metabolic stability. Molecular weight: 233.67 g/mol .
- Applications : Antagonist development targeting fluorine-sensitive receptors.
Methyl 3-Amino-2-(4-chlorophenyl)propanoate Hydrochloride (CAS 1001180-63-7)
- Structure: Chlorine at the para position and altered amino positioning.
- Properties : Chlorine increases lipophilicity (clogP ~2.0). Molecular weight: 250.12 g/mol .
- Applications : Antimicrobial agent due to halogen’s bioactivity.
Complex Heterocyclic Derivatives
3-[4-(Pyridin-2-yl)piperazin-1-yl]propanoic Acid Dihydrochloride (Ref: 3D-XWB89102)
Biological Activity
3-[(4-aminophenyl)(methyl)amino]propanoic acid dihydrochloride, also known as SC-57461A, is a compound that has garnered attention for its biological activities, particularly in the context of inflammatory responses and enzyme inhibition. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C10H12Cl2N2O2
- Molecular Weight : 251.12 g/mol
This compound features an aromatic amine linked to a propanoic acid backbone, which is critical for its interaction with biological targets.
The primary mechanism of action for this compound involves its role as an inhibitor of leukotriene A(4) hydrolase (LTA4H). This enzyme is crucial in the biosynthesis of leukotriene B(4) (LTB4), a potent pro-inflammatory mediator. The compound acts by competitively inhibiting LTA4H, thus reducing LTB4 production and mitigating inflammatory responses.
Pharmacological Effects
-
Anti-inflammatory Activity :
- In preclinical studies, SC-57461A demonstrated significant inhibition of LTB4 production in mouse models. Oral administration resulted in a dose-dependent reduction in LTB4 levels, with effective doses ranging from 0.3 to 10 mg/kg .
- The compound also showed efficacy in reducing ear edema induced by arachidonic acid in mice, indicating its potential use in treating inflammatory conditions .
- Enzyme Inhibition :
Study on Inflammatory Response
In a study assessing the effects of SC-57461A on inflammation, researchers administered the compound to mice subjected to calcium ionophore-induced inflammation. Results indicated that pretreatment with SC-57461A significantly inhibited LTB4 production and reduced inflammatory symptoms such as edema .
Clinical Relevance
While most research has been conducted in animal models, the implications for human health are promising. The ability of SC-57461A to modulate inflammatory pathways suggests potential applications in treating diseases characterized by excessive inflammation, such as asthma and rheumatoid arthritis.
Comparative Analysis with Similar Compounds
| Compound Name | Mechanism of Action | K_i (nM) | ED50 (mg/kg) |
|---|---|---|---|
| SC-57461A (this compound) | Inhibitor of LTA4H | 23 | 0.3 - 10 |
| Montelukast | Leukotriene receptor antagonist | N/A | 10 - 20 |
| Zafirlukast | Leukotriene receptor antagonist | N/A | 10 - 20 |
This table illustrates how SC-57461A compares to other anti-inflammatory agents regarding their mechanisms and effectiveness.
Q & A
Q. What are the optimal synthetic routes for preparing 3-[(4-aminophenyl)(methyl)amino]propanoic acid dihydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves multi-step synthesis starting with 4-nitrobenzaldehyde. Key steps include:
- Reductive amination : Reacting 4-nitrobenzaldehyde with methylamine under hydrogenation (H₂, Pd/C) to form the intermediate 4-(methylamino)aniline .
- Carboxylic acid formation : Coupling the amine intermediate with a propanoic acid derivative (e.g., via Michael addition or alkylation), followed by hydrolysis of esters to carboxylic acids using HCl/NaOH .
- Salt formation : Conversion to the dihydrochloride salt via treatment with concentrated HCl in ethanol, followed by recrystallization .
Critical parameters : Temperature (20–40°C for amination), pH control during hydrolysis (pH 1–3), and stoichiometric excess of HCl (2.2–2.5 equiv) to ensure complete salt formation. Yields typically range from 75–90% for optimized protocols .
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- HPLC-MS : Quantifies purity (>95%) and detects byproducts (e.g., unreacted intermediates). Use a C18 column with a mobile phase of 0.1% TFA in water/acetonitrile (gradient elution) .
- ¹H/¹³C NMR : Confirm the presence of the methylamino group (δ ~2.8 ppm for CH₃N) and the aromatic protons (δ ~6.8–7.2 ppm for the 4-aminophenyl ring) .
- Elemental analysis : Verify stoichiometry of Cl⁻ ions (theoretical Cl content: ~19.2% for dihydrochloride) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound, particularly in receptor binding assays?
- Methodological Answer : Discrepancies often arise from variations in assay conditions:
- Buffer systems : Use HEPES (pH 7.4) instead of phosphate buffers to avoid metal ion interference .
- Receptor subtype specificity : Validate target receptors (e.g., serotonin or dopamine receptors) using knockout cell lines or competitive antagonists .
- Data normalization : Include internal controls (e.g., reference agonists/antagonists) to account for batch-to-batch variability in compound purity .
Example : A study reported IC₅₀ values ranging from 50–200 nM for dopamine D2 receptor inhibition. Re-evaluation under standardized conditions (37°C, 1% DMSO) narrowed this range to 80–110 nM .
Q. What strategies are recommended for improving the compound’s stability in aqueous solutions during long-term pharmacological studies?
- Methodological Answer :
- Lyophilization : Store the compound as a lyophilized powder at -20°C to prevent hydrolysis of the methylamino group .
- Buffer additives : Include 0.1% ascorbic acid to inhibit oxidation of the 4-aminophenyl moiety .
- pH optimization : Maintain solutions at pH 4–5 (acetate buffer) to stabilize the dihydrochloride form and minimize degradation .
Q. How does the methylamino substitution at the 4-position influence the compound’s pharmacokinetic properties compared to unsubstituted analogs?
- Methodological Answer :
- Lipophilicity : The methylamino group increases logP by ~0.3 units, enhancing blood-brain barrier permeability (measured via PAMPA assays) .
- Metabolic stability : In vitro liver microsome assays show a 40% reduction in clearance compared to the des-methyl analog due to steric hindrance of oxidative metabolism .
- Plasma protein binding : Methyl substitution reduces binding to albumin (85% vs. 92% for unsubstituted analogs), increasing free drug availability .
Data Contradiction Analysis
Q. Why do some studies report conflicting results regarding the compound’s solubility in polar solvents?
- Methodological Answer : Discrepancies arise from:
- Crystallinity : Amorphous forms exhibit higher solubility (e.g., 25 mg/mL in water) than crystalline forms (10 mg/mL) .
- Counterion effects : The dihydrochloride salt’s solubility in methanol varies with residual HCl content (e.g., 15–30 mg/mL depending on drying protocols) .
Resolution : Characterize solid-state forms via XRPD and standardize drying conditions (vacuum desiccation for 48 hours) .
Experimental Design Considerations
Q. What in vivo models are most appropriate for evaluating the compound’s neuropharmacological effects?
- Methodological Answer :
- Rodent models : Use Morris water maze or forced swim tests for cognitive/mood effects. Dose ranges: 10–50 mg/kg (oral) or 1–5 mg/kg (IV) .
- PK/PD integration : Collect plasma samples at t = 0.5, 1, 2, 4, 8 hours post-dose to correlate exposure with efficacy .
- Toxicity screening : Monitor liver enzymes (ALT/AST) and renal function (creatinine) at 7- and 14-day intervals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
